5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide
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Overview
Description
5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of 5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzylamine with thiophene-3-carboxylic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Chemical Reactions Analysis
5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxamide: A simpler thiophene derivative used in various chemical reactions.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C20H18FN3OS2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-benzyl-2-[(4-fluorophenyl)carbamothioylamino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C20H18FN3OS2/c1-12-16(11-13-5-3-2-4-6-13)27-19(17(12)18(22)25)24-20(26)23-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H2,22,25)(H2,23,24,26) |
InChI Key |
BILMRLDXFDDBAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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